2,1,3-Benzothiadiazole-4,5-dione
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Overview
Description
2,1,3-Benzothiadiazole-4,5-dione is a heterocyclic compound that consists of a benzene ring fused to a thiadiazole ring.
Preparation Methods
2,1,3-Benzothiadiazole-4,5-dione can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine, yielding the compound in high yield . Another method involves the use of palladium-catalyzed direct arylation reactions, which have been shown to be effective for the synthesis of various derivatives of 2,1,3-benzothiadiazole . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
2,1,3-Benzothiadiazole-4,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as nitro and chloro derivatives.
Common reagents used in these reactions include thionyl chloride, palladium catalysts, and various oxidizing and reducing agents. The major products formed from these reactions are often derivatives of 2,1,3-benzothiadiazole that have enhanced electronic properties.
Scientific Research Applications
2,1,3-Benzothiadiazole-4,5-dione and its derivatives have been widely studied for their applications in scientific research. Some of the key applications include:
Organic Light-Emitting Diodes (OLEDs): The compound is used as an acceptor unit in the development of photoluminescent compounds for OLEDs.
Organic Solar Cells: It is used in the molecular construction of organic solar cells due to its strong electron-withdrawing ability.
Organic Field-Effect Transistors (OFETs): The compound is also applicable in the development of OFETs, where it helps improve the electronic properties of the resulting materials.
Mechanism of Action
The mechanism by which 2,1,3-benzothiadiazole-4,5-dione exerts its effects is primarily through its strong electron-withdrawing ability. This property allows it to act as an acceptor unit in various organic electronic applications. The molecular targets and pathways involved include the enhancement of electronic properties in materials such as OLEDs, organic solar cells, and OFETs .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole-4,5-dione can be compared with other similar compounds, such as:
2,1,3-Benzothiadiazole: This compound has similar electronic properties but lacks the dione functionality, which can affect its reactivity and applications.
Benzo[d][1,2,3]thiadiazole: This compound has a different thiadiazole ring structure, leading to variations in electronic properties and stability.
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound is used in similar applications but has a different core structure, affecting its electronic properties.
The uniqueness of this compound lies in its strong electron-withdrawing ability and the presence of the dione functionality, which enhances its reactivity and makes it suitable for a wide range of applications in organic electronics.
Properties
CAS No. |
112215-78-8 |
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Molecular Formula |
C6H2N2O2S |
Molecular Weight |
166.16 g/mol |
IUPAC Name |
2,1,3-benzothiadiazole-4,5-dione |
InChI |
InChI=1S/C6H2N2O2S/c9-4-2-1-3-5(6(4)10)8-11-7-3/h1-2H |
InChI Key |
RZHGVNXIUZHUAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=O)C2=NSN=C21 |
Origin of Product |
United States |
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